

Understanding 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B1360019

[Get Quote](#)

4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile, also known as 4-cyano-4'-methoxybiphenyl, is a biphenyl derivative with the molecular formula C₁₄H₁₁NO.[1][2] Its rigid, aromatic structure makes it a valuable building block in the synthesis of liquid crystals, pharmaceuticals, and advanced organic materials. The precise determination of its melting point is the first step in quality control and physicochemical profiling.

Reported Melting Point Values: A Case for Methodological Rigor

A review of available data reveals a notable variance in the reported melting point for this compound. This discrepancy underscores the importance of standardized, high-precision analytical techniques.

Reported Melting Point (°C)	Source
101.5-102.5	ChemicalBook[1]
93-95	Royal Society of Chemistry[3]
~150-152	ChemBK[4]

The significant range in these values can be attributed to several factors, primarily sample purity and the analytical method employed. Impurities invariably lead to a depression and

broadening of the melting range.^[5] The higher value of ~150-152 °C may represent a different polymorph or a typographical error in the source, while the 93-102.5 °C range is more commonly cited and likely represents typical laboratory-grade material.

The Causality of Method Selection: Why Differential Scanning Calorimetry (DSC) is the Gold Standard

While traditional capillary melting point apparatus provides a useful preliminary value, it is susceptible to analyst subjectivity and thermal lag.^[5] For definitive thermodynamic characterization, Differential Scanning Calorimetry (DSC) is the authoritative method.

DSC operates by measuring the difference in heat flow required to increase the temperature of a sample and an inert reference as a function of temperature.^[6] When the sample undergoes a thermal transition, such as melting, it requires more energy (an endothermic event) than the reference, resulting in a quantifiable peak on a thermogram.^{[7][8]} This provides not only the melting temperature but also the enthalpy of fusion (ΔH_{fus}), a measure of the energy required to melt the crystalline structure. This quantitative data is invaluable for studying crystal lattice energy and polymorphism.

Authoritative Protocol: High-Precision Melting Point Determination by DSC

This protocol outlines a self-validating system for the accurate and reproducible determination of the melting point of **4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile**.

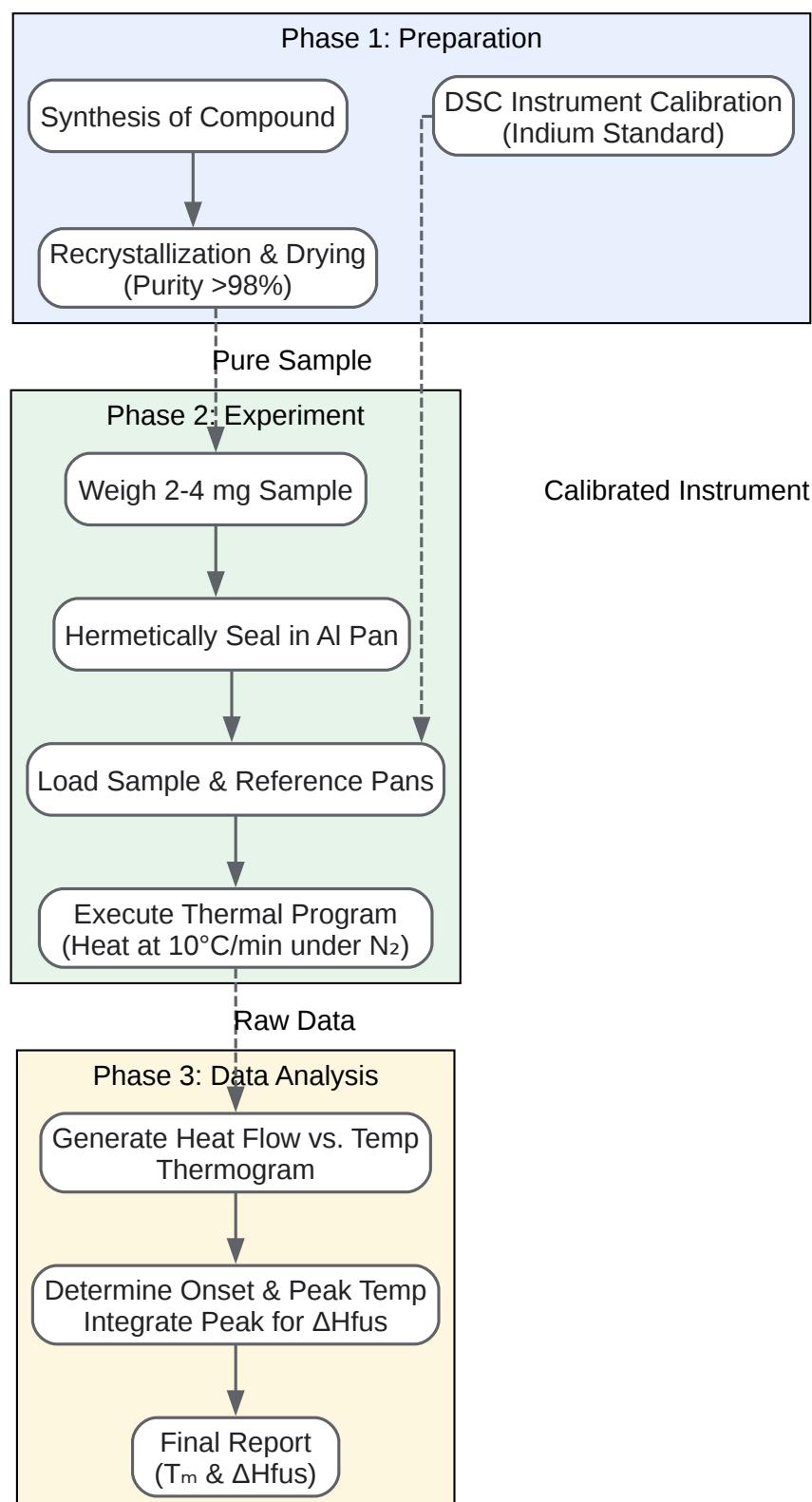
Pre-Analysis: Sample Integrity

Expertise & Experience: The most sophisticated instrument cannot correct for a compromised sample. The synthesis of biphenyl compounds often involves methods like Suzuki coupling, which may leave residual catalysts or starting materials.^[9] Therefore, rigorous purification is paramount.

- Purification:** The synthesized **4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile** should be purified, preferably by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane), until a high purity of >98% is confirmed by an orthogonal method like HPLC or NMR.^[10]

- Drying: The purified solid must be thoroughly dried under a vacuum at a temperature below its melting point to remove any residual solvent, which can cause significant melting point depression.

DSC Experimental Workflow


Trustworthiness: The validity of the final data relies on a meticulously executed and calibrated workflow. Each step is designed to eliminate variables and ensure data integrity.

- Instrument Calibration:
 - Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., high-purity indium, tin). This step is non-negotiable and ensures the instrument's temperature axis and energy response are accurate.
- Sample Preparation & Encapsulation:
 - Using a microbalance, accurately weigh 2-4 mg of the purified and dried sample into a standard aluminum DSC pan.
 - Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation during the analysis. Prepare an identical empty, sealed pan to serve as the reference.
- Thermal Program Execution:
 - Place the sample and reference pans into the DSC cell.
 - Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to create a stable, non-reactive atmosphere.
 - The temperature program is critical. A slow ramp rate ensures thermal equilibrium and high resolution.^[5]
 - Segment 1 (Equilibration): Hold at 30.0 °C for 2 minutes.
 - Segment 2 (Heating Ramp): Heat from 30.0 °C to 130.0 °C at a linear rate of 10.0 °C/min. This range comfortably brackets the expected melting point.

- Segment 3 (Cooling): Cool from 130.0 °C to 30.0 °C at 10.0 °C/min to observe any crystallization behavior (optional but recommended).
- Data Analysis:
 - The output thermogram will show heat flow (mW) versus temperature (°C).
 - The melting event will appear as an endothermic peak.
 - Melting Point (T_m): Determine both the onset temperature (the intersection of the pre-melt baseline with the tangent of the peak's leading edge) and the peak temperature. For pure substances, the onset temperature is often considered closest to the true thermodynamic melting point.
 - Enthalpy of Fusion (ΔH_{fus}): Integrate the area under the melting peak to calculate the enthalpy in Joules per gram (J/g).

Workflow Visualization

The following diagram illustrates the logical flow of the authoritative DSC protocol.

[Click to download full resolution via product page](#)

Caption: DSC workflow for melting point determination.

Conclusion: Establishing an Authoritative Value

The melting point of **4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile** is a critical parameter that demands rigorous and precise measurement. The variance in literature values highlights that only a carefully controlled methodology can yield a trustworthy result. By employing high-purity samples and the authoritative technique of Differential Scanning Calorimetry with proper calibration, researchers can confidently establish the melting point, typically observed in the range of 95-103 °C. This approach moves beyond simple data reporting to a system of self-validating, reproducible science essential for drug development and materials science.

References

- Mao, S-L., et al. A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. The Royal Society of Chemistry. [\[Link\]](#)
- 4-Methoxy-4'-cyanobiphenyl. ChemBK. [\[Link\]](#)
- Preparation of 4-cyano-4'-hydroxybiphenyl.
- [1,1'-Biphenyl]-4-carbonitrile, 4'-methoxy-.
- Barth, A. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Institutes of Health (NIH). [\[Link\]](#)
- Shundrin, L.A., et al. One-pot synthesis of 4'-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling. National Institutes of Health (NIH). [\[Link\]](#)
- Differential scanning calorimetry. Wikipedia. [\[Link\]](#)
- Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing. [\[Link\]](#)
- Differential Scanning Calorimetry (DSC). SGS INSTITUT FRESENIUS. [\[Link\]](#)
- Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses. [\[Link\]](#)
- DSC 404 F1 Pegasus. NETZSCH Analyzing & Testing. [\[Link\]](#)
- (E)-N-(4-Methoxyphenyl)-1-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanimine. MDPI. [\[Link\]](#)
- Melting Point Determin

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4'-methoxy[1,1'-biphenyl]-4-carbonitrile CAS#: 58743-77-4 [m.chemicalbook.com]
- 2. [1,1'-Biphenyl]-4-carbonitrile, 4'-methoxy- | C14H11NO | CID 93892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. chembk.com [chembk.com]
- 5. thinksrs.com [thinksrs.com]
- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. 4'-METHOXY-2-CYANOBIPHENYL synthesis - chemicalbook [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Understanding 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1360019#4-methoxy-1-1-biphenyl-4-carbonitrile-melting-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com